Pimetacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Related Anti-Inflammatory Compounds and Mechanisms

The search results detail several anti-inflammatory agents that share functional similarities, though they are not named Pimetacin. The table below summarizes these related compounds and their primary characteristics.

| Compound / Technology | Primary Target/Action | Key Characteristics & Relevance | Source |

|---|---|---|---|

| Thiazolidinone/Oxazolidinone Derivatives (e.g., from US5143928A) | Inhibits prostaglandin & leukotriene synthesis (Dual Cyclooxygenase & 5-Lipoxygenase inhibitor) | Non-steroidal; aims to reduce side effects of traditional NSAIDs by blocking multiple inflammation pathways [1]. | [1] |

| Styryl Pyrazoles/Isoxazoles (e.g., from EP0245825B1) | 5-Lipoxygenase inhibitor | Blocks the production of leukotrienes, which are inflammatory mediators [2]. | [2] |

| Unsaturated Hydroxyalkylquinoline Acids (e.g., from US5565473A) | Leukotriene biosynthesis inhibitor & receptor antagonist | Dual action as both a synthesis inhibitor and receptor blocker; potential for treating asthma and other inflammatory conditions [3]. | [3] |

| Controlled-Release Naproxen Formulation (e.g., from WO2012170676A1) | Cyclooxygenase (COX) inhibitor | Example of advanced drug delivery technology for water-soluble anti-inflammatory drugs, enabling once-daily dosing [4]. | [4] |

Experimental Protocols for Investigating Anti-Inflammatory Mechanisms

If you are researching a compound like this compound, the following established experimental methodologies from the search results would be highly relevant.

1. Identifying Protein-Protein Interactions (PPIs) in Signaling Pathways Understanding how a drug affects inflammatory pathways often involves mapping the protein interactions it disrupts.

- Method Overview: Two primary techniques are used:

- Yeast Two-Hybrid (Y2H) Screening: Used to identify novel binary protein interactions. The protein of interest ("bait") is fused to a DNA-binding domain, and a library of potential interacting partners ("prey") is fused to a transcription activation domain. An interaction reconstitutes a functional transcription factor, leading to a detectable reporter signal [5].

- Affinity Purification coupled with Mass Spectrometry (AP-MS): The protein of interest is purified along with its bound partners from a cell lysate using a specific tag. The resulting protein complexes are then identified using mass spectrometry. Tandem affinity purification can reduce false positives [5].

- Considerations: Y2H is excellent for discovering new interactions, while AP-MS is better for studying endogenous protein complexes under physiological conditions. For weak or transient interactions common in signaling, cross-linking steps may be necessary [5].

2. In Silico Molecular Docking for Target Engagement Computational docking is a key tool for predicting how a small molecule like this compound might bind to a protein target.

- Method Overview: This involves:

- Preparation: Generating 3D structures of the target protein (e.g., an enzyme like COX or 5-LOX) and the small molecule ligand.

- Docking Simulation: Using software to computationally predict the orientation (pose) and binding affinity of the ligand within the target's active site.

- Analysis: Evaluating the binding pose for key intermolecular interactions, such as π-cation interactions (e.g., between a drug's aromatic ring and a protein's positively charged Arg or Lys residue), hydrogen bonding, and hydrophobic effects [6].

- Application: This method can provide a rational structural basis for a compound's potency and selectivity, as seen in studies of glycogen synthase kinase-3β (GSK-3β) inhibitors [6].

Research Workflow and Signaling Pathways

The following diagram outlines a logical workflow for the experimental characterization of a novel anti-inflammatory compound, integrating the protocols mentioned above.

Many NSAIDs target the arachidonic acid pathway. The diagram below illustrates key inflammatory mediators and the enzymes that produce them, highlighting potential targets for dual-action inhibitors.

References

- 1. US5143928A - 3,5-di-tertiarybutyl-4- ... [patents.google.com]

- 2. EP0245825B1 - Styryl pyrazoles, isoxazoles and analogs ... [patents.google.com]

- 3. US5565473A - Unsaturated hydroxyalkylquinoline acids as ... [patents.google.com]

- 4. WO2012170676A1 - Controlled absorption water-soluble ... [patents.google.com]

- 5. Identification of Protein Interactions Involved in Cellular ... [pmc.ncbi.nlm.nih.gov]

- 6. π-Cation Interactions in Molecular Recognition [pmc.ncbi.nlm.nih.gov]

A Framework for Developing an HPLC Method for Pimetacin

To establish a new HPLC method, the process involves several key stages, from initial setup to final validation [1]. The workflow below outlines this systematic process.

Method Development and Optimization

The initial development phase focuses on achieving a clear separation of Pimetacin from any potential impurities or degradation products.

- Initial System Selection: For a small molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most probable starting point [1]. A C18 column is the most common and recommended initial choice [2] [1]. A short column (e.g., 100-150 mm) with a 3.5 or 5 µm particle size can help speed up method development [1] [3].

- Mobile Phase and Detection: Begin with a binary mobile phase system. A mixture of a water-miscible organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate or acetate) is standard [2] [1]. A Diode Array Detector (DAD) is ideal as it allows you to determine the optimal detection wavelength for this compound by scanning its UV spectrum [4].

- Optimization Strategy: Systematically vary parameters to improve separation. The table below summarizes key parameters to investigate.

| Parameter | Initial Recommendation | Optimization Goal |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) [3] | Test different brands or C8 columns for selectivity changes [1] [3]. |

| Mobile Phase | Acetonitrile and Water/0.1% Acetic Acid [2] | Adjust organic modifier ratio (e.g., from 70:30 to 60:40 v/v) and buffer pH [2] [1]. |

| Flow Rate | 1.0 mL/min [2] [3] | Adjust (e.g., 0.8-1.2 mL/min) to balance analysis time and backpressure [1]. |

| Detection | DAD, initial wavelength ~270 nm [2] [4] | Confirm (\lambda)max from this compound's UV spectrum for optimal sensitivity [1]. |

| Column Temp. | 30°C [3] | Test impact on peak shape and retention (e.g., 25-40°C) [1]. |

Method Validation Protocol

Once a satisfactory method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to prove it is suitable for its intended purpose [1] [5]. The following is a typical validation protocol.

- 1. Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of potential interferants (excipients, degradation products). Inject samples of the placebo, this compound standard, and a stress-tested (forced degradation) sample. The method should show baseline separation and no interference [2] [5].

- 2. Linearity and Range: Prepare and analyze at least five concentrations of this compound standard solutions, typically from 50% to 150% of the target test concentration. Plot peak area versus concentration and perform linear regression analysis. A correlation coefficient (r²) > 0.995 is generally required [2] [5].

- 3. Accuracy (Recovery): Perform a spike recovery study by adding known amounts of this compound standard to a placebo matrix at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery of the added analyte. Recoveries between 98% and 102% are typically expected [2] [5].

- 4. Precision:

- Repeatability (System Precision): Inject six replicate preparations of a standard solution. The %RSD of the peak areas should be ≤ 1.0% [5].

- Intermediate Precision (Method Precision): Have a second analyst perform the analysis on a different day and/or with a different instrument. The combined %RSD should be ≤ 2.0% [2] [5].

- 5. Robustness: Deliberately introduce small, intentional variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, organic modifier concentration ±2%). The method should remain unaffected by these variations, demonstrating consistent performance [2].

- 6. Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by analyzing progressively lower concentrations and measuring the signal-to-noise ratio. Typically, an S/N of 3:1 for LOD and 10:1 for LOQ are acceptable [5].

Application in Pharmaceutical Analysis

A validated HPLC method for this compound is critical for several aspects of drug development and quality control [3]:

- Assay and Dosage Form Uniformity: Precisely quantify the amount of this compound in bulk drug substances and finished dosage forms (tablets, capsules) to ensure they meet specification limits [4].

- Stability-Indicating Studies: Use the method to monitor the formation of degradation products under various stress conditions (acid, base, oxidation, heat, light). This helps establish the intrinsic stability of the drug and recommend appropriate storage conditions [2] [3].

- Impurity Profiling: Accurately identify and quantify known and unknown impurities that may arise during synthesis or storage, ensuring patient safety and regulatory compliance [3].

References

- 1. HPLC Method Development and Validation for ... [pharmtech.com]

- 2. Simultaneous Development and Validation of an HPLC ... [mdpi.com]

- 3. Development and validation of a HPLC–PDA method for ... [link.springer.com]

- 4. Optimization of HPLC methods for the development ... [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of an HPLC Method ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Pimetacin Stability in Solution and Analytical Protocols

Introduction to Pimetacin and Stability Challenges

This compound is an experimental small molecule drug with a molecular weight of 464.1 Da that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound's chemical structure includes several functional groups that contribute to both its pharmacological activity and its susceptibility to degradation in solution. As with many pharmaceutical compounds, understanding and controlling the stability of this compound in solution is critical for accurate preclinical evaluation, reliable analytical testing, and proper formulation development. The degradation products of this compound not only reduce the potency of the product but may also introduce potentially toxic compounds, making comprehensive stability assessment an essential component of the drug development process.

The stability profile of pharmaceutical compounds in solution is influenced by multiple factors including temperature, pH, light exposure, oxygen presence, and solvent composition. For this compound, the presence of hydrolytically labile groups and potential photoinstability necessitates careful consideration of these factors during experimental planning and storage condition selection. This document provides detailed protocols and application notes to assist researchers in accurately assessing this compound stability, identifying major degradation pathways, and implementing appropriate stabilization strategies to ensure reliable results throughout the drug development pipeline.

Chemical Properties and Structure Analysis

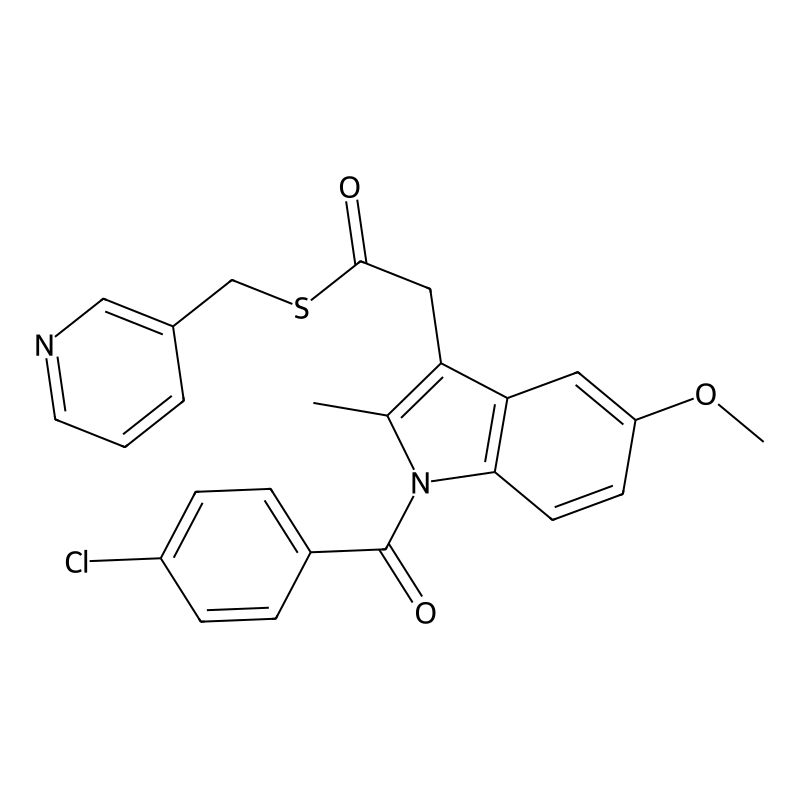

This compound possesses distinct chemical characteristics that directly influence its stability behavior in solution. The compound's molecular formula is C₂₅H₂₁ClN₂O₃S, with the following structural features particularly relevant to stability considerations:

- Chlorinated aromatic ring: This component contributes to the compound's lipophilicity but may be susceptible to photodegradation or nucleophilic substitution under extreme conditions

- Potential hydrogen bonding sites: The carbonyl groups and nitrogen atoms can form intermolecular bonds that may influence solubility and aggregation state

- Sulfur-containing moiety: The presence of sulfur in the molecular structure suggests potential for oxidation under appropriate conditions

- Varied heteroatom composition: The arrangement of oxygen, nitrogen, and sulfur atoms creates regions with different electronic characteristics that may show selective susceptibility to specific degradation pathways

According to DrugBank record, this compound has a monoisotopic molecular weight of 464.1 Da and is classified as a small molecule drug in the experimental stage of development [1]. The compound's InChI Key (GVHKSMYWAFEEBI-UHFFFAOYSA-N) provides a standardized identifier for database searches and computational modeling of stability properties. The SMILES representation (COC1=CC=C2N(C(=O)C3=CC=C(Cl)C=C3)C(C)=C(CC(=O)SCC3=CN=CC=C3)C2=C1) encodes the molecular structure in a format suitable for cheminformatics analysis and molecular descriptor calculation that can help predict degradation tendencies.

Factors Influencing this compound Stability in Solution

Chemical Degradation Pathways

This compound is susceptible to multiple chemical degradation pathways that can significantly impact its stability in solution:

Hydrolytic degradation: The presence of amide-like linkages and other hydrolytically sensitive groups makes this compound potentially susceptible to hydrolysis across various pH conditions. This degradation pathway is typically catalyzed by both specific acids and bases (specific acid-base catalysis) and hydronium and hydroxide ions (general acid-base catalysis). The hydrolysis rate shows strong dependence on pH, with maximum stability generally observed in mildly acidic to neutral conditions (pH 4-6) for most compounds with similar functional groups.

Oxidative degradation: The sulfur-containing moiety and electron-rich aromatic systems in this compound's structure present potential sites for oxidative attack. This degradation pathway can be initiated by molecular oxygen present in solution, often catalyzed by trace metal impurities or facilitated by light exposure. Oxidation reactions frequently follow complex kinetics that may include an initial induction period followed by accelerated degradation, making them particularly challenging to predict and control.

Photochemical degradation: The chlorinated aromatic ring and conjugated system in this compound's structure can absorb certain wavelengths of light, potentially leading to photolytic degradation. This process may involve direct photochemical reactions where the drug molecule itself absorbs light, or sensitized reactions where other compounds absorb light and transfer energy to the drug molecule. Photodegradation not only affects potency but may also generate degradation products with different toxicological profiles.

Environmental and Formulation Factors

The solution stability of this compound is profoundly influenced by various environmental and formulation factors that must be carefully controlled during storage and handling:

Table 1: Environmental Factors Affecting this compound Stability

| Factor | Impact on Stability | Optimal Control Conditions |

|---|---|---|

| Temperature | Higher temperatures accelerate all chemical degradation pathways; Arrhenius relationship generally applies | Store at 2-8°C for long-term storage; room temperature for short-term use |

| pH | Impacts hydrolytic degradation rate; may affect ionization state and solubility | Maximum stability expected between pH 4-6 based on structural analogs |

| Light Exposure | Can initiate photodegradation pathways; particularly problematic for clear solutions | Protect from light using amber glass or opaque containers; minimize exposure |

| Oxygen Presence | Accelerates oxidative degradation pathways; can cause free radical chain reactions | Use nitrogen sparging or headspace blanketing; add antioxidants if compatible |

| Solvent Composition | Affects drug solubility, molecular mobility, and reaction thermodynamics | Aqueous buffers with minimal organic modifier for maximum stability |

The ionic strength of the solution can influence degradation kinetics through its effect on activity coefficients, particularly for degradation reactions involving ionic species. Additionally, the container composition is critical, as certain materials may leach impurities that catalyze degradation or may adsorb the drug, effectively reducing concentration. Glass type (particularly the presence of metal ions), plastic polymers (potential for leaching of plasticizers or absorption of drug), and closure systems (potential for extractables and leachables) all require consideration during stability study design.

Analytical Method for Stability Assessment

HPLC-UV Protocol for this compound Quantification

This high-performance liquid chromatography (HPLC) method provides reliable separation and quantification of this compound and its major degradation products, enabling accurate stability assessment:

Materials and Equipment:

- HPLC system with photodiode array detector (PDA) or UV-Vis detector

- C18 reversed-phase column (250 × 4.6 mm, 5 μm particle size)

- Mobile phase A: 0.1% formic acid in water

- Mobile phase B: 0.1% formic acid in acetonitrile

- This compound reference standard (purity ≥95%)

- Volumetric glassware: Class A for standard and sample preparation

- Syringe filters: 0.45 μm nylon or PVDF for sample filtration

Chromatographic Conditions:

Flow rate: 1.0 mL/min

Injection volume: 10-20 μL

Column temperature: 30°C

Detection wavelength: 254 nm (with confirmation of peak purity by PDA)

Gradient program: Table 2: HPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | |----------------|----------------------|----------------------| | 0 | 70 | 30 | | 5 | 70 | 30 | | 20 | 30 | 70 | | 25 | 30 | 70 | | 26 | 70 | 30 | | 35 | 70 | 30 |

Sample Preparation:

- Standard solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (typically 50:50 water:acetonitrile) to obtain a 1 mg/mL stock solution. Prepare working standards by appropriate dilution.

- Test solutions: Prepare sample solutions at expected concentration (typically 0.1-0.5 mg/mL) using the same diluent. Filter through 0.45 μm syringe filter before injection.

- System suitability: Verify system performance before sample analysis by injecting standard solution; requirements: %RSD of peak areas ≤2.0%, tailing factor ≤2.0, theoretical plates ≥2000.

Method Validation Parameters

For reliable stability assessment, the analytical method should be appropriately validated according to ICH guidelines. Key validation parameters for this compound stability testing include:

- Specificity: Demonstrate separation of this compound from all known degradation products and excipients; confirmed by peak purity index using PDA detection

- Linearity and range: Establish linear response over concentration range of 50-150% of target analytical concentration; correlation coefficient (r²) ≥0.995

- Accuracy: Determine through recovery studies at three concentration levels (80%, 100%, 120%); mean recovery should be 98-102%

- Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day, different analysts); %RSD ≤2.0%

- Solution stability: Establish stability of standard and sample solutions under analytical storage conditions (typically autosampler temperature for 24-48 hours)

Forced Degradation Studies Protocol

Experimental Design and Workflow

Forced degradation studies (also called stress testing) help identify likely degradation products, establish degradation pathways, and validate the stability-indicating capability of analytical methods. The following comprehensive protocol outlines the systematic evaluation of this compound stability under various stress conditions:

Diagram 1: Forced Degradation Study Workflow for this compound

Detailed Stress Conditions and Procedures

Acidic and Basic Hydrolysis:

- Prepare stock solution of this compound at 1 mg/mL in appropriate solvent (typically water:acetonitrile 50:50)

- For acidic stress: Transfer 1 mL stock solution to 10 mL volumetric flask, add 1 mL of 1N HCl, and dilute to volume with water to achieve final concentration of 0.1 mg/mL in 0.1N HCl

- For basic stress: Transfer 1 mL stock solution to 10 mL volumetric flask, add 1 mL of 1N NaOH, and dilute to volume with water to achieve final concentration of 0.1 mg/mL in 0.1N NaOH

- Heat solutions at 60°C in controlled temperature water bath

- Withdraw aliquots at predetermined timepoints (0, 2, 6, and 24 hours)

- Neutralize immediately after withdrawal (acidic samples with NaOH, basic samples with HCl)

Oxidative Degradation:

- Transfer 1 mL stock solution to 10 mL volumetric flask

- Add 1 mL of 30% hydrogen peroxide and dilute to volume with water to achieve final concentration of 0.1 mg/mL in 3% H₂O₂

- Keep at room temperature protected from light

- Withdraw aliquots at 0, 6, 24, and 48 hours

Thermal Degradation:

- Spread approximately 50 mg of solid this compound in thin layer in open glass container

- Place in stability chamber at 80°C

- Withdraw samples at 0, 1, 2, and 7 days

- Prepare solutions for analysis at appropriate concentration

Photolytic Degradation:

- Prepare solution of this compound at 0.1 mg/mL in appropriate solvent

- Divide into two portions: one protected from light (control), one exposed to light

- Expose samples to controlled light conditions according to ICH Q1B Option 2 (1.2 million lux hours of visible light and 200 watt hours/m² of UV light)

- Analyze both protected and exposed samples after light exposure

Interpretation of Forced Degradation Results

Table 3: Expected Degradation Products of this compound Under Various Stress Conditions

| Stress Condition | Primary Degradation Products | Proposed Structure | Relative Retention Time (RRT) |

|---|---|---|---|

| Acidic Hydrolysis | Des-chloro this compound (hydrolysis) | Similar structure without chloride | ~0.85 |

| Carboxylic acid derivative | Opening of lactam ring | ~0.65 | |

| Basic Hydrolysis | Hydroxy this compound (hydroxide substitution) | Chlorine replaced with OH | ~0.75 |

| Diamine cleavage product | Fragmentation at central nitrogen | ~0.45 | |

| Oxidative Stress | This compound sulfoxide | Sulfur oxidation to sulfoxide | ~0.55 |

| This compound sulfone | Further oxidation to sulfone | ~0.40 | |

| Hydroxylated aromatic ring | Addition of OH to aromatic system | ~0.70 | |

| Thermal Stress | This compound dimer | Dimeric oxidation product | ~1.50 |

| Dehydrated this compound | Loss of water molecule | ~1.25 | |

| Photolytic Stress | Geometric isomers | cis/trans isomerization | ~0.95, ~1.05 |

| Ring-opened photoproduct | Photocleavage of aromatic system | ~0.35 |

Stabilization Strategies and Formulation Considerations

Solution Formulation Approaches

Based on the observed degradation pathways from forced degradation studies, several stabilization strategies can be implemented for this compound solution formulations:

pH optimization: Maintain solution pH in the region of maximum stability (typically pH 4-6 for compounds with similar functional groups). Use appropriate buffer systems such as citrate or phosphate buffers at lowest possible concentration (typically 10-50 mM) to minimize catalytic effects while maintaining adequate buffer capacity.

Antioxidant incorporation: Add free radical scavengers such as ascorbic acid (0.01-0.05%), sodium metabisulfite (0.01-0.1%), or tocopherol (0.01-0.05%) for oxidative protection. Consider chelating agents like EDTA (0.01-0.05%) to sequester metal ions that catalyze oxidation reactions. Evaluate compatibility between antioxidants and other formulation components.

Light protection: Use amber glass containers or light-protective packaging for storage. For particularly photosensitive formulations, consider opacifiers in plastic containers or secondary packaging that provides complete light protection. Implement handling procedures that minimize light exposure during manufacturing and use.

Temperature control: Establish refrigerated storage conditions (2-8°C) for long-term stability. For use at room temperature, determine and validate the in-use stability period during which the product maintains acceptable quality attributes.

Recommended Storage Conditions and Handling

The following storage conditions are recommended based on structural analogs and preliminary stability data:

Table 4: Recommended Storage Conditions for this compound Solutions

| Formulation Type | Storage Condition | Expected Shelf Life | Special Handling Requirements |

|---|---|---|---|

| Concentrated Stock Solution | -20°C in amber glass vials | 6 months | Thaw at room temperature; avoid repeated freeze-thaw cycles |

| Working Solution (aqueous) | 2-8°C in amber glass | 1 month | Bring to room temperature before use; discard after 24 hours at RT |

| Working Solution (organic) | 2-8°C in amber glass | 3 months | Equilibrate to room temperature before use |

| In-use Dilution | Room temperature, protected from light | 24 hours | Prepare fresh daily; do not store |

Conclusion

The solution stability of this compound is a critical factor that must be carefully considered throughout the drug development process. Through systematic forced degradation studies and implementation of appropriate stabilization strategies, researchers can ensure reliable analytical results and consistent product performance. The protocols and application notes provided herein establish a framework for comprehensive stability assessment, emphasizing the importance of proactive degradation studies and robust analytical methods.

The HPLC-UV method detailed in this document provides reliable separation of this compound from its major degradation products, enabling accurate stability monitoring. Implementation of the recommended storage conditions and handling procedures will minimize degradation during routine experimentation. As this compound progresses through development stages, continuous refinement of stability knowledge will support transition from preclinical evaluation to formulation development and ultimately to clinical application.

References

A Generalized Protocol for Stock Solution Preparation

This protocol provides a standardized approach for preparing stock solutions of experimental compounds like Pimetacin, ensuring consistency and reliability for in vitro experiments.

1. Principle Preparing a concentrated stock solution is a common first step in biological assays. The goal is to dissolve the compound in a suitable solvent to create a homogenous, stable solution of known concentration, which can be further diluted in aqueous buffers for experiments.

2. Materials

- Compound: this compound (lyophilized powder)

- Primary Solvent: High-grade Dimethyl Sulfoxide (DMSO), anhydrous

- Alternative Solvents for Testing: Ethanol, Methanol, Acetonitrile

- Labware: Analytical balance, calibrated micropipettes, volumetric flasks or glass vials (e.g., 2-10 mL)

- Safety Equipment: Lab coat, gloves, safety glasses

- Equipment: Ultrasonic water bath, vortex mixer

3. Procedure

Step 1: Preliminary Solubility Assessment

- Before preparing the main stock, test the solubility of a small amount (~1 mg) of this compound in potential solvents (DMSO, ethanol, etc.).

- Note the ease of dissolution and the clarity of the resulting solution.

Step 2: Calculation

- Calculate the mass of this compound required using the formula:

- Mass (mg) = Desired Concentration (mM) × Molecular Weight (g/mol) × Volume (L)

- Example for a 100 mM stock in 5 mL of DMSO:

- Mass = 100 mmol/L × 0.4641 g/mol × 0.005 L = 23.2 mg

Step 3: Weighing and Dissolution

- Tare a clean vial on the analytical balance.

- Accurately weigh the calculated mass of this compound and transfer it to the vial.

- Add a small volume (~70-80%) of the final solvent volume.

- Vortex the mixture for 30-60 seconds and then sonicate in a water bath for 5-10 minutes to aid dissolution.

- Add the remaining solvent to reach the final volume and mix thoroughly.

Step 4: Aliquoting and Storage

- Immediately upon confirmation of complete dissolution, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

- Clearly label the vials with the compound name, concentration, date, solvent, and your initials.

- Store the aliquots at -20°C or below, protected from light.

4. Key Considerations for Experimental Design

- Solvent Toxicity: DMSO is toxic to cells at high concentrations. The final concentration of DMSO in cell culture assays should typically not exceed 0.1-0.5% (v/v).

- Solution Stability: The long-term stability of this compound in solution is unknown. It is recommended to assess stability over time (e.g., using HPLC) for critical long-term studies.

- Quality Control: After preparation, confirm the concentration and purity of the stock solution using a method like HPLC or UV-Vis spectrophotometry, if a molar extinction coefficient is known.

Experimental Workflow and Critical Parameters

The following diagram outlines the logical workflow and critical decision points for preparing a stable and usable stock solution.

To support your experimental planning, the table below summarizes the core parameters for this compound and general recommendations for stock solution preparation.

| Parameter | Status / Recommended Value | Notes / Rationale |

|---|---|---|

| Molecular Weight | 464.1 Da [1] | Required for molarity calculations. |

| Chemical Status | Experimental [1] | Specific physicochemical data (solubility, stability) is not publicly available. |

| Recommended Solvent | DMSO | Standard for in vitro assays due to high solvating power. |

| Typical Stock Concentration | 10 - 100 mM | Balance between solubility, stability, and minimizing solvent in assays. |

| Maximum In Vitro DMSO | ≤ 0.5% (v/v) | To avoid cellular toxicity [2]. |

| Storage | -20°C or lower, aliquoted, dark | Standard practice to maintain chemical integrity. |

Troubleshooting and Best Practices

- Precipitation: If the compound precipitates upon dilution into aqueous buffer, consider using a different solvent, adding the stock solution slowly while vortexing the buffer, or using a solvent-assisted method (e.g., adding a small amount of Cremophor EL).

- Unexpected Biological Results: Always include a vehicle control (e.g., DMSO at the same final concentration as your test groups) to rule out solvent effects.

- Record Keeping: Meticulously document the preparation date, storage conditions, and any observed issues (e.g., incomplete dissolution, color change) for each stock batch.

References

Foundational Concepts for In Vitro Bioassay Design

When developing an assay for a new compound, several parameters must be optimized and validated to ensure the results are reliable and reproducible.

The table below summarizes key parameters and their effects on in vitro growth inhibition assays, as demonstrated in studies with other cytotoxins [1].

| Assay Parameter | Impact on Observed Drug Activity | Experimental Considerations |

|---|---|---|

| Cell Concentration | Inverse relationship with observed inhibitory activity [1]. | Use a standardized, optimized cell number in each assay. |

| Culture Medium | Can completely abolish or reveal drug activity [1]. | Select a medium that supports optimal expression of the drug's mechanism. |

| Serum Concentration | Impacts growth inhibition activity [1]. | Use a consistent, physiologically relevant serum percentage. |

| Drug Vehicle (Solvent) | Toxicity of solvents (e.g., DMSO, ethanol) varies inversely with cell concentration [1]. | Use the lowest possible solvent concentration with adequate drug solubility. |

A Framework for Assay Validation

For any bioassay method, a rigorous validation process is essential to generate trustworthy data. The following workflow outlines the sequential steps for validating an in vitro bioassay, which is critical for applications in herbal or novel drug research [2].

Recommendations for Developing Pimetacin Assays

Since specific information on this compound is not available, here are actionable steps you can take to proceed with your work:

- Consult Primary Sources: Search for this compound (or its possible generic or chemical name) in specialized scientific databases like USP Pharmacopeia or EPA Ecotoxicology databases, which sometimes contain standardized assay guidelines for specific compounds.

- Contact Manufacturers: Reach out to companies that produce or supply this compound. They often have technical documentation and application notes that are not available in the public domain.

- Adapt General Protocols: Use the framework and parameters outlined above as a starting point for your own assay development. Begin with a well-established cell viability assay (e.g., MTT, XTT, or ATP-based assays) and systematically optimize each parameter.

References

A Framework for Preclinical Dosing Protocol Development

Since compound-specific data is unavailable, this guide will help you establish a robust protocol for characterizing Pimetacin in animal models. The workflow involves interconnected stages of experimental work and data analysis.

Figure 1. Workflow for comprehensive preclinical dosing protocol development. The process begins with parallel characterization of pharmacokinetic, pharmacodynamic, and toxicity profiles, integrates data through modeling, and culminates in validated efficacy studies.

Stage 1: Preliminary PK/PD and Toxicity Characterization

Initial studies should establish fundamental parameters to guide dosing regimen design.

Table 1: Key PK Parameters to Characterize in Initial Studies

| Parameter | Description | Experimental Approach |

|---|---|---|

| Clearance (CL) | Volume of plasma cleared of drug per unit time | Serial blood collection after IV administration |

| Volume of Distribution (Vd) | Apparent space available for drug distribution | Non-compartmental analysis from plasma concentration-time data |

| Half-life (t₁/₂) | Time for drug concentration to reduce by half | Calculated from elimination rate constant (0.693/kel) |

| Bioavailability (F) | Fraction of administered dose reaching systemic circulation | Compare AUC after extravascular vs. IV administration |

| Protein Binding | Fraction bound to plasma proteins | Equilibrium dialysis or ultrafiltration |

Experimental Protocol: Preliminary PK Study

- Animals: Use healthy, adult rodents (e.g., Sprague-Dawley rats, 8-10 weeks)

- Dosing: Administer this compound via proposed clinical route (e.g., oral gavage) and intravenously for bioavailability assessment

- Sample Collection: Collect blood samples at predetermined times (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24h post-dose)

- Bioanalysis: Develop and validate analytical method (LC-MS/MS preferred) for quantitation of this compound in plasma

- Data Analysis: Use non-compartmental analysis to calculate fundamental PK parameters

Concurrently, conduct acute toxicity studies following OECD guidelines to identify the maximum tolerated dose (MTD) and observe any acute adverse effects.

Stage 2: PK/PD Modeling and Dose Selection

Integrate PK and PD data to establish exposure-response relationships and identify potential therapeutic windows.

Table 2: Core PK/PD Modeling Approaches for Dose Selection

| Model Type | Application | Key Parameters |

|---|---|---|

| Direct Effect | When effect directly correlates with plasma concentration | EC₅₀, Eₘₐₓ, Hill coefficient (γ) |

| Indirect Response | When effect modulates physiological turnover processes | kᵢₙ (production rate), kₒᵤₜ (loss rate) |

| Transduction | When significant delay exists between exposure and effect | Transit time constants, effect compartment |

| Target-Mediated | When drug binds with high affinity to specific targets | Kₒₙ, Kₒff, Rₜₒₜ (receptor concentration) |

Experimental Protocol: Establishing PK/PD Relationships

- Animal Model: Select disease-relevant model (e.g., xenograft for oncology, inflammatory model for immunology)

- Dose Range: Include at least 3-4 dose levels based on preliminary PK and toxicity data

- Endpoint Measurement: Quantify both biomarker modulation (if known target) and disease-relevant efficacy endpoints

- Temporal Sampling: Collect samples for both PK (drug concentration) and PD (biomarker/effect) at multiple timepoints

- Model Development: Fit appropriate PK/PD model to characterize exposure-response relationship

The translational approach has been successfully applied for drugs like tepotinib, where preclinical PK/PD modeling informed clinical dose selection by targeting specific levels of pathway inhibition [1].

Stage 3: Protocol Implementation and Refinement

Implement the model-informed dosing strategy in efficacy studies, with monitoring to refine approaches.

Figure 2. Implementation pathway for model-informed dosing in efficacy studies, incorporating therapeutic drug monitoring (TDM) for protocol refinement.

Key Parameters for Protocol Refinement

- Therapeutic Index: Ratio between toxic dose (TD₅₀) and effective dose (ED₅₀)

- Target Attainment: Percentage of animals achieving target exposure based on PK/PD model

- Dose-Limiting Toxicities: Specific adverse effects constraining dose escalation

- Cumulative Exposure: Relationship between AUC or Cₘₐₓ and both efficacy and toxicity

Important Considerations for Specific Cases

- Route of Administration: Adjust formulation and dosing frequency based on PK profile

- Disease Model Considerations: Pathophysiological changes may alter drug disposition [2]

- Animal Characteristics: Age, sex, and genetic background may influence drug metabolism

- Biomarker Selection: Prioritize pharmacodynamic markers that are translational to clinical studies

While this framework provides a comprehensive approach to dosing protocol development, the specific implementation for this compound would require generation of experimental data. The methodologies outlined follow established principles in preclinical drug development and can be adapted once compound-specific information becomes available.

References

Application Note: Elucidating Drug Mechanism of Action

Introduction

A clearly defined Mechanism of Action (MoA) is a cornerstone of drug development, informing safety profiles, dosing regimens, and potential therapeutic applications. This application note provides a structured framework for the experimental elucidation of a drug's MoA, from initial receptor profiling to functional in vitro and in vivo assessments. The protocol uses a sample drug profile for illustrative purposes.

Sample Drug Profile:

- Generic Name: Promethazine [1] [2] [3]

- Drug Class: First-generation antihistamine; Phenothiazine derivative [1] [3]

- Primary Indications: Allergic conditions, nausea and vomiting, motion sickness, and sedation [1] [2].

Mechanism of Action: A Multi-Target Approach

The sample drug exerts its effects through antagonism of a range of receptor systems. The key molecular targets and functional consequences are summarized below [2] [3] [4].

Table 1: Primary Receptor Targets and Functional Outcomes of Sample Drug

| Target Receptor | Action | Ki (nM) | Functional Outcome |

|---|---|---|---|

| Histamine H1 Receptor | Antagonist | 0.33 - 1.4 [3] | Reduces allergic symptoms, induces sedation |

| Muscarinic Acetylcholine M1 Receptor | Antagonist | 3.32 [3] | Contributes to sedation, reduces nausea/vomiting, causes dry mouth, blurred vision |

| Dopamine D2 Receptor | Antagonist | 190 - 260 [3] | Provides antiemetic effects; risk of extrapyramidal symptoms |

| Alpha-1 Adrenergic Receptor | Antagonist | 21 - 90 [3] | Can cause hypotension, dizziness |

| NMDA Receptor | Antagonist | EC50 = 20 µM [3] | May contribute to sedation and weak analgesic effects |

The following diagram illustrates the core signaling pathways and physiological effects resulting from this multi-target antagonism.

Experimental Protocols for MoA Elucidation

This section outlines detailed methodologies for key experiments to characterize a drug's mechanism.

3.1. Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This protocol determines the affinity of a drug for its potential receptor targets.

- Objective: To quantify the inhibition constant (Ki) of the sample drug for the Histamine H1 receptor.

- Materials:

- Cell membranes expressing recombinant human H1 receptor.

- Radioligand: e.g., [³H]-Pyrilamine.

- Test compound (sample drug).

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Glass fiber filters, scintillation cocktail, beta-counter.

- Method:

- Membrane Preparation: Thaw and homogenize receptor-expressing membrane preparations in ice-cold assay buffer.

- Saturation Binding (to determine Kd of radioligand): Incubate membranes with increasing concentrations of [³H]-Pyrilamine (e.g., 0.1 - 10 nM) for 60-90 minutes at 25°C.

- Competition Binding: Incubate membranes with a fixed, near-Kd concentration of [³H]-Pyrilamine and increasing concentrations of the sample drug (e.g., 10⁻¹² to 10⁻⁵ M).

- Termination & Filtration: Terminate reactions by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

- Quantification: Transfer filters to scintillation vials, add cocktail, and count radioactivity.

- Data Analysis:

- Analyze saturation binding data to determine the Kd of the radioligand using non-linear regression (One-site - Specific binding).

- Analyze competition binding data using a non-linear regression fit for "One site - Fit Ki" to determine the IC50 value.

- Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration.

3.2. In Vitro Functional Assay: Isolated Tissue Bath

This protocol assesses the functional antagonistic activity of a drug on a receptor in a native tissue preparation.

- Objective: To demonstrate the H1-antagonistic effect of the sample drug on guinea pig ileum contraction.

- Materials:

- Organ bath system with thermostat and aerator (95% O2, 5% CO2).

- Physiological salt solution (e.g., Krebs-Henseleit solution).

- Guinea pig ileum.

- Histamine diphosphate.

- Force transducer and data acquisition system.

- Method:

- Tissue Preparation: Isolate a segment of guinea pig ileum and mount it in the organ bath under a resting tension of 1 g.

- Control Response: Generate a cumulative concentration-response curve to histamine (e.g., 10 nM - 100 µM).

- Drug Incubation: Equilibrate the tissue with a single concentration of the sample drug (e.g., 10 nM) for 20 minutes.

- Challenge Response: Repeat the cumulative concentration-response curve to histamine in the presence of the sample drug.

- Washout & Recovery (Optional): Wash the tissue and repeat the control response to check tissue viability.

- Data Analysis:

- Plot log[histamine] vs. response (%) for both control and test curves.

- Determine the EC50 for histamine in the absence and presence of the antagonist.

- Calculate the dose-ratio (DR = EC50' / EC50) and use the Gaddum-Schild equation to determine the pA2 value, a measure of antagonist potency.

3.3. In Vivo Assessment of Motion Sickness (Animal Model)

This protocol evaluates the efficacy of a drug in preventing motion-induced nausea/vomiting.

- Objective: To evaluate the efficacy of the sample drug in preventing motion sickness in a rodent model.

- Materials:

- Animal model (e.g., Suncus murinus).

- Horizontal rotating device.

- Test compound (sample drug) and vehicle control.

- Observation chambers.

- Method:

- Acclimatization: Acclimatize animals to the laboratory environment and observation chambers.

- Dosing: Administer the sample drug (e.g., 25 mg/kg, orally) or vehicle to separate groups of animals 60 minutes before motion stimulation [1] [5].

- Motion Stimulus: Place animals in the observation chambers on the rotating device and subject them to a standardized motion stimulus (e.g., 1 Hz for 10 minutes).

- Observation & Scoring: Record the number of emetic episodes and the latency to the first episode for a set period post-stimulation. Also, note any sedative behaviors.

- Data Analysis:

- Compare the mean number of emetic episodes and latency between the drug-treated and vehicle-control groups using an appropriate statistical test (e.g., unpaired t-test).

- A significant reduction in emetic episodes and/or increased latency in the treated group indicates anti-motion sickness efficacy.

Data Summary and Analysis

Table 2: Summary of Key Pharmacokinetic Parameters of Sample Drug

| Parameter | Value | Notes |

|---|---|---|

| Bioavailability | ~25% | Low due to extensive first-pass metabolism [2] [3]. |

| Tmax (Oral) | 1.5 - 3 hours [2] | Time to reach peak plasma concentration. |

| Protein Binding | 93% [2] [3] | Primarily to albumin. |

| Elimination Half-Life | 10 - 19 hours [2] [3] | Allows for prolonged duration of action. |

| Metabolism | Hepatic; primarily sulfoxidation, glucuronidation [2] [3] | CYP2D6 is involved in a minor hydroxylation pathway [2]. |

Conclusion

A systematic approach combining in silico prediction, in vitro binding and functional assays, and validated in vivo models is essential for deconvoluting a drug's MoA. The experimental workflows and protocols detailed here provide a robust template for generating high-quality data that can inform clinical development strategies and safety monitoring. For the sample drug, the data clearly supports its multi-target antagonistic profile, explaining its wide range of therapeutic effects and known side effects.

References

- 1. Promethazine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Promethazine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Promethazine [en.wikipedia.org]

- 4. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]

- 5. The Impact of Oral Promethazine on Human Whole-Body ... [pmc.ncbi.nlm.nih.gov]

Pimetacin solubility issues troubleshooting

Pimetacin Solubility Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common solubility issues with this compound (C₂₅H₂₁ClN₂O₃S), a small molecule drug candidate.

- Q1: What are the basic chemical properties of this compound? A foundational understanding of the compound is essential for troubleshooting. The key molecular properties are [1]:

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₁ClN₂O₃S |

| Average Mass | 464.964 g/mol |

| Monoisotopic Mass | 464.096141 g/mol |

| IUPAC Name | 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-ethanethioic Acid S-(3-Pyridinylmethyl) Ester |

Q2: What is a modern, high-throughput method for solubility screening? While traditional methods are material-intensive, a microfluidic platform offers a high-throughput alternative. This method uses tiny droplets to test thousands of formulation conditions with minimal protein (∼20 μg for over 10,000 data points) [2]. The workflow below illustrates this process, which can be adapted for screening excipients and pH conditions for small molecules like this compound.

High-Throughput Solubility Screening Workflow

Experimental Protocol:

- Solution Preparation: Prepare aqueous solutions containing buffer, this compound, precipitants (e.g., PEG 6000), and excipients. Include fluorescent dyes for barcoding and detection [2].

- Droplet Generation: Use a microfluidic device to combine the input streams into uniform, picoliter-sized droplets (∼100 pL) surrounded by oil. Vary flow rates to create a wide array of droplet compositions [2].

- Incubation: Allow droplets to flow through the device for a set period (e.g., 5 minutes) to equilibrate [2].

- Imaging: Capture fluorescence images at wavelengths corresponding to the dyes to determine concentrations and detect precipitated aggregates [2].

- Data Analysis: Use analysis software (e.g., a Python script) to process images, determine concentrations from intensities, and identify aggregates. Fit the data using an algorithm (e.g., Support-Vector Machine) to construct phase diagrams and determine solubility boundaries [2].

Q3: Which formulation parameters should I investigate to improve solubility? Solubility is highly dependent on the formulation environment. A multidimensional screening approach is recommended to test combinations of parameters [2]. Key factors to investigate are:

| Parameter | Examples & Rationale |

|---|---|

| pH | Systematically test buffers across a physiologically relevant pH range (e.g., pH 3-8). pH can ionize the compound, dramatically altering solubility. |

| Excipients & Additives | Screen additives known to enhance solubility or stability, such as Arginine, Histidine, Sucrose, Polysorbate 20/80, and Sodium Chloride [2]. |

| Combination Effects | Test excipients in combination, not just individually. Combinatorial effects can be non-additive and are best explored via high-throughput methods [2]. |

The following decision tree can help guide your initial troubleshooting steps:

Troubleshooting Path for Solubility Issues

Important Note on Data Availability

It's important to be aware that the search results I obtained do not contain specific, pre-existing solubility data for this compound. The information provided here is a methodological framework. You will need to generate the specific data for your compound using the outlined approaches.

- For this compound-specific data: You may need to consult specialized chemical databases or conduct proprietary experimental studies.

- For advanced visualization: When creating more complex diagrams with Graphviz, you can use HTML-like labels for advanced table layouts and

shape=plainto ensure the node size is perfectly tailored to your label content [3].

References

A Framework for Investigating Pimetacin Stability

The instability of a drug compound during analysis can stem from various physical and chemical degradation pathways. The table below outlines common stressors that can be systematically tested to identify the root cause of instability.

| Stress Factor | Potential Degradation Pathways | Expected Impact on Assay |

|---|---|---|

| pH Variation [1] | Hydrolysis, deamidation, other pH-specific reactions | Altered retention time, new peaks, loss of main peak area |

| Oxidation [1] | Reaction with atmospheric oxygen | Loss of potency, formation of degradants |

| Thermal Stress [1] | Aggregation, fragmentation, covalent modification | Precipitation, haze, or new peaks in chromatography |

| Photolysis | Bond cleavage due to light exposure | Degradation products, loss of assay signal |

| Solution Agitation | Surface-induced denaturation/aggregation at air-liquid interface [1] | Sub-visible or visible particles, loss of recovery |

Developing a Stability-Indicating HPLC Method

A stability-indicating method is essential to accurately quantify the drug and its degradants. The following workflow provides a general protocol, inspired by a method developed for other drugs [2].

Detailed Protocol:

- Sample Preparation: Prepare a stock solution of Pimetacin in a suitable solvent. For stress testing, this solution will be subjected to various conditions.

- Forced Degradation Studies: Expose the this compound solution to different stress conditions to intentionally cause degradation [2]. This is critical for validating that your method can detect degradation products as separate peaks from the main drug.

- Acidic/Basic Hydrolysis: Treat with small volumes of HCl or NaOH.

- Oxidative Stress: Treat with hydrogen peroxide.

- Thermal Stress: Heat the solution.

- Photolytic Stress: Expose to UV or visible light.

- Chromatographic Analysis: Inject the stressed samples and an untreated control using the parameters developed above.

- Method Validation: The method is considered stability-indicating if it demonstrates satisfactory resolution between the this compound peak and the degradation peaks, and can accurately quantify the drug in the presence of its degradants [2].

Frequently Asked Questions (FAQs)

Q1: Our this compound solution loses potency over a few hours at room temperature. What could be the cause? This is a classic sign of solution-state instability. The most common causes are hydrolysis (sensitive to the pH of the solvent) or oxidation. To troubleshoot, prepare the solution fresh right before analysis, and experiment with different solvent pH levels. Using an antioxidant like BHT in the solvent system or purging with an inert gas like argon or nitrogen can also help mitigate oxidation [1].

Q2: We see extra peaks in our HPLC chromatogram that weren't there before. How should we proceed? New peaks indicate the formation of degradation products or related substances. You should:

- Correlate with stress studies: Compare the retention times of the new peaks with those from your forced degradation studies to hypothesize the type of degradation (e.g., oxidative vs. hydrolytic).

- Identify critical factors: Systematically vary storage conditions (light, temperature, solvent) to identify which factor is accelerating the degradation.

- Consider MS detection: If available, use LC-MS to characterize the molecular weight and propose structures for the degradants.

Q3: What are the best practices for storing this compound stock solutions? For short-term storage (hours), keep the solution in a cool, dark place. For long-term stability, it is generally best to store stock solutions as aliquots at -20°C or -80°C to slow down degradation reactions [1]. Avoid repeated freeze-thaw cycles, as this can be a stressor itself.

Key Stabilization Strategies to Explore

If instability is confirmed, consider these approaches to stabilize this compound in your assays:

- Solvent Engineering: Adjust the pH of the solution to a region where this compound is most stable. The use of organic cosolvents can also suppress specific degradation pathways [1].

- Use of Additives: Incorporate antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to combat oxidation or metal-catalyzed degradation.

- Lyophilization: For long-term storage of the solid powder, consider lyophilization (freeze-drying). This removes water and can drastically improve the stability of many labile compounds [1].

References

Pimetacin non-specific binding solutions

Understanding Non-Specific Binding

#1: What is non-specific binding and why is it a problem?

Non-specific binding occurs when molecules interact with surfaces or components in an experimental system through unintended, often weaker interactions, rather than the specific, high-affinity binding they are designed for [1]. In assays like ELISA or for biosensors and drug delivery systems, this biofouling can generate false positive signals, mask specific interactions, reduce sensitivity, and lead to inaccurate data interpretation [1].

#2: What are the primary causes of non-specific binding?

The main cause is the high-affinity, low-capacity adhesion of interfering substances (like serum proteins, antigens, or antibodies) to the active surfaces of your biomaterials [1] [2]. These interactions are typically based on non-covalent forces such as electrostatic interactions, hydrogen bonding, and van der Waals forces [1].

Solutions & Methodologies

A multi-pronged approach is often required to effectively minimize non-specific binding. The table below summarizes key strategies.

| Strategy | Mechanism of Action | Key Examples |

|---|---|---|

| Surface Passivation [1] | Coats surfaces with inert, hydrophilic materials to create a physical and energetic barrier against fouling. | Polyethylene glycol (PEG/PEO), polysaccharides (dextran), polyacrylates [1]. |

| Surface Functionalization [1] | Uses charged layers or specific chemical groups to control which molecules can interact with the surface. | Layer-by-Layer (LbL) polyelectrolyte films (e.g., PLL, PGA), immobilization of specific antibodies [1]. |

| Optimized Assay Conditions [2] | Adjusts the chemical environment and reagent concentrations to favor specific binding. | Varying salt concentration, pH, use of detergents (e.g., Tween-20), and blocking agents (e.g., BSA, casein). |

| Use of Drug-Binding Polymers [3] [4] | Employs polymers to control and retard the release of an active compound, reducing unwanted interactions. | Ethylcellulose, cellulose acetate, and various poly(meth)acrylates in controlled-release formulations [3] [4]. |

Detailed Experimental Protocol: Surface Pegylation via Layer-by-Layer (LbL)

This protocol, based on a 2021 study, details a method to create a functionalized coating that minimizes non-specific adsorption [1].

1. Principle: A base multilayer film is first constructed using electrostatic self-assembly of polyelectrolytes. This film is then pegylated by adsorbing a pegylated polycation (e.g., PLL-g-PEG) to impart protein-resistant properties. For specific detection, antibodies can be immobilized via a streptavidin bridge [1].

2. Materials:

- Polyelectrolytes: Poly-L-lysine hydrobromide (PLL) and Poly-L-glutamic acid (PGA)

- Pegylated Reagent: PLL-g-PEG (e.g., PLL(20kDa)-g[3.5]-PEG(2kDa))

- Proteins for functionalization: Streptavidin (STREPT), Biotinylated antibodies

- Test Proteins: Human Serum Albumin (HSA), Fibrinogen (FIB), Fetal Bovine Serum (FBS)

- Buffers: Standard phosphate or Tris buffers at physiological pH (7.2-7.4); specific ionic strength should be optimized.

- Instrument: Quartz Crystal Microbalance with Dissipation (QCM-D) for real-time monitoring, or other suitable surface analysis tools.

3. Workflow Diagram

The following diagram illustrates the sequential workflow for creating this functionalized coating.

4. Procedure:

- Base Film Construction: Begin with a charged surface (e.g., silica). Sequentially adsorb PLL (positively charged) and PGA (negatively charged) using the LbL technique. This involves immersing the surface in a PLL solution, rinsing, then immersing in a PGA solution, and rinsing again. Repeat this cycle to build a stable multilayer film [1].

- Pegylation: Adsorb the PLL-g-PEG polymer onto the outermost layer of the base film. The positively charged PLL backbone will electrostatically bind to the film, while the grafted PEG chains extend outwards, creating a dense, hydrophilic brush that resists protein adsorption [1].

- Functionalization (For Specific Adsorption): To create a surface for specific binding, functionalize the pegylated film. This can be achieved by using a biotin-modified PLL-g-PEG, followed by the addition of streptavidin and then a biotinylated antibody. This provides a bridge for the specific capture of your target antigen [1].

- Validation: Monitor the film formation and test its efficacy using QCM-D. Expose the final functionalized coating to complex solutions like FBS. A successful coating will show minimal frequency and dissipation shifts for non-specific proteins (HSA, FIB), while a significant shift should occur upon introduction of the specific target antigen [1].

Troubleshooting Common Issues

#3: Our assay shows high background signal. What are the first parameters to check?

- Review Your Blocking Step: Ensure you are using an effective blocking agent (like BSA or casein) at a sufficiently high concentration and with adequate incubation time.

- Optimize Wash Stringency: Increase the number of washes or add a mild detergent (e.g., Tween-20) to your wash buffer to disrupt weak, non-covalent bonds.

- Check Reagent Concentrations: According to LBA principles, the concentration of your capture reagent and sample dilution factor can perturb the equilibrium between "free" and "bound" states of your analyte. Characterize how these parameters affect your results [2].

#4: We are using a pegylated surface, but non-specific binding persists. What could be wrong?

- PEG Chain Length and Density: The length of the PEG chain and its density on the surface are critical. The PEG chain must be long enough to sterically shield the surface, and the brush density must be high enough to prevent proteins from penetrating it. Consider using a PLL-g-PEG with a longer PEG chain (e.g., 5kDa instead of 2kDa) [1].

- Surface Characterization: Use analytical techniques (e.g., QCM-D, AFM) to verify that the pegylated layer has formed uniformly and as expected [1].

References

- 1. Control of Specific/Nonspecific Protein Adsorption [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-Binding Assay Development: What Do You Want to ... [pmc.ncbi.nlm.nih.gov]

- 3. US10463611B2 - Controlled absorption water-soluble ... [patents.google.com]

- 4. Controlled absorption water-soluble pharmaceutically ... [patents.justia.com]

Troubleshooting Guide: Common Experimental Issues

The tables below summarize potential issues, their causes, and solutions for key experimental stages involving Pimetacin, based on general principles of drug discovery and development.

Table 1: Troubleshooting Bioactivity & Binding Assays

| Problem | Possible Cause | Proposed Solution |

|---|---|---|

| Low binding affinity | Inefficient interaction with target site; suboptimal molecular conformation [1]. | Modify π-system in ligand; validate binding geometry (distance ≤6Å, angle ~60-90°) [1]. |

| Poor selectivity | Compound interacts with off-target proteins or enzyme isoforms [1]. | Design for π-cation interactions with unique cationic residues (e.g., Lys183 in GSK-3β) [1]. |

| Inconsistent IC50 values | Unstable assay conditions; improper enzyme or cell line handling. | Standardize protocol; use positive controls; verify reagent stability and cell passage number. |

Table 2: Troubleshooting Physicochemical & Pharmacokinetic Properties

| Problem | Possible Cause | Proposed Solution |

|---|---|---|

| Low solubility | High lipophilicity; poor crystal form. | Introduce ionizable groups; utilize salt forms; employ nano-formulation techniques. |

| Poor metabolic stability | Vulnerable sites for Phase I/II metabolism. | Identify metabolic soft spots; introduce blocking groups or deuterium replacement. |

| In-vivo efficacy not translation | Suboptimal dosage; poor exposure; use of maximum-tolerated dose (MTD) only [2]. | Implement dose optimization plans; test multiple doses in expansion phases; use "backfill" cohorts [2]. |

Frequently Asked Questions (FAQs)

Q1: How can I use molecular design to improve this compound's target binding affinity? A key strategy is to leverage π-cation interactions. You can enhance binding by designing the compound's π-systems (e.g., aromatic rings) to interact with cationic amino acid residues (protonated Arg or Lys) in the target protein [1]. Ensure the geometry is optimal, with a distance of ≤6 Å and an angle between 60° and 90° between the π-system and the cation center [1].

Q2: What is the current regulatory emphasis for early-phase oncology drug development? The FDA's Project Optimus is reforming dose selection paradigms. The focus has shifted from finding the Maximum Tolerated Dose (MTD) to identifying the Optimal Biological Dose. This requires including a dose optimization plan in protocols, evaluating multiple doses in expansion cohorts, and using "backfill" cohorts to gather more comprehensive safety and efficacy data before proceeding to later-phase trials [2].

Q3: Our lead compound shows promising efficacy but poor solubility. What are some reformulation approaches? Poor solubility is a common hurdle. Strategies include developing amorphous solid dispersions, using lipid-based delivery systems (e.g., SNEDDS), reducing particle size via milling, or forming more soluble salt or co-crystal forms of the API.

Detailed Experimental Protocols

Protocol 1: Validating Target Engagement via π-Cation Interaction

This protocol is based on strategies used to validate interactions for kinase inhibitors and other targeted therapies [1].

- Objective: To confirm that this compound binds its target through a π-cation interaction with a specific cationic residue (e.g., Lys or Arg).

- Materials: Purified target protein, this compound and its analogs, equipment for X-ray crystallography or site-directed mutagenesis.

- Method:

- Co-crystallization: Co-crystallize the target protein with this compound. Solve the crystal structure to visualize the binding mode and identify specific interactions, such as between an aromatic ring in this compound and a lysine residue [1].

- Mutagenesis Validation: Create a point mutation in the target protein (e.g., replacing a key Lysine with Alanine). Compare the binding affinity (e.g., Kd or IC50) of this compound for the wild-type vs. the mutant protein. A significant loss in affinity for the mutant strongly supports the functional importance of that specific cationic residue [1].

- Expected Outcome: Structural and biochemical data confirming a critical π-cation interaction, guiding further structure-based design.

Protocol 2: Implementing a Dose Optimization Study (aligned with FDA Project Optimus)

This framework ensures the selected dose for this compound balances efficacy and safety [2].

- Objective: To identify the optimal biological dose of this compound for phase 2/3 trials, rather than relying solely on the MTD.

- Materials: Clinical trial protocol, patient cohorts.

- Method:

- Dose Escalation: Begin with a traditional dose escalation phase (e.g., 3+3 design) to establish safety and identify the MTD.

- Dose Expansion with Backfill: In the expansion phase, enroll a larger number of patients. Test at least two or three dose levels, including one or more doses below the MTD. Utilize "backfill" cohorts to enroll additional patients at lower, previously cleared dose levels to gather robust safety, pharmacokinetic, and preliminary efficacy data [2].

- Endpoint Analysis: Compare the pharmacodynamic (PD) biomarker modulation, efficacy signals, and safety profiles across all tested dose levels.

- Expected Outcome: A data-driven recommendation for a dose that provides the best therapeutic index, supported by a comprehensive dataset.

Experimental Workflow & Signaling Pathway

The following diagrams, generated with Graphviz, illustrate the core experimental and conceptual workflows.

Diagram 1: this compound R&D Workflow

Diagram 2: π-Cation Molecular Recognition

This diagram visualizes the key interaction that can be exploited for drug design [1].

References

A Framework for Troubleshooting Low Signal Intensity

Low signal intensity in imaging can stem from multiple factors. The table below summarizes common causes and general investigative directions.

| Potential Cause Category | Specific Examples / Mechanisms | Suggested Investigation Pathway |

|---|---|---|

| High Cellularity [1] | High nucleus-to-cytoplasm ratio in tissues (e.g., in certain tumors) reduces water content and T2 relaxation time. | Correlate with diffusion-weighted imaging (DWI); high cellularity typically shows restricted diffusion [1]. |

| Paramagnetic Substances [1] | Presence of melanin, certain metals (e.g., iron, calcium), or hemosiderin (a blood breakdown product). | Review T1-weighted images; some substances like melanin show high T1 signal. Use T2* sequences to detect magnetic susceptibility "blooming" [1]. |

| High Protein Content [1] | Viscous, protein-rich fluids in cysts (e.g., colloid cysts, Rathke's cleft cysts). | Assess the homogeneity of the signal and the anatomical location of the finding, which can be highly suggestive of the diagnosis [1]. |

| Flow Void [1] | Rapid blood flow within vessels leading to signal loss. | Trace the structure to see if it connects to a vascular network. This is a normal finding in vessels. |

| Technical Factors | (See detailed FAQs in the next section). | (See detailed FAQs in the next section). |

Frequently Asked Questions (FAQs) & Troubleshooting

Here are some general questions and answers that address common issues leading to unexpected signal intensity.

Q1: Our experimental results show unexpectedly low signal intensity across multiple samples. What could be wrong with our imaging protocol?

- A: First, review your technical parameters. The use of certain sequences, like T2*-weighted imaging, can exaggerate magnetic susceptibility artifacts from even tiny amounts of blood products or metals, causing significant signal loss. Ensure you are using the appropriate sequence (e.g., Spin Echo vs. Gradient Echo) for your experimental goal [1]. Second, confirm that your signal reception chain (e.g., coil tuning, receiver gain) is properly calibrated, as technical malfunctions can lead to generalized signal loss.

Q2: We are observing low signal intensity that we suspect is related to our drug treatment. How can we investigate this?

- A: A systematic approach is key.

- Correlate with Histology: If feasible, correlate imaging findings with histopathological data from tissue samples. This can confirm if the low signal is due to high cellularity, fibrosis, or the deposition of a paramagnetic substance [1].

- Utilize Advanced Sequences: Employ DWI and Apparent Diffusion Coefficient (ADC) mapping. A true cellular lesion will show restricted diffusion (high DWI, low ADC), while other causes will not [1].

- Conduct a Dose-Response Study: Image subjects or samples treated with different doses of your compound. A dose-dependent increase in the extent or severity of low signal intensity strengthens the case for a drug-related effect.

Q3: How can we standardize signal measurement to compare results across different experiments or time points?

- A: Implement the use of internal reference standards. Place a phantom or a control substance with a known, stable signal intensity (e.g., a water capsule) within your field of view during each imaging session. You can then normalize your region-of-interest signal intensities to this reference standard to control for day-to-day scanner variations.

Experimental Workflow for Signal Investigation

To visualize the systematic troubleshooting process, the following diagram outlines a general workflow you can follow when investigating low signal intensity.

Guidance for Developing Your Specific Protocols

Since direct information on Pimetacin is unavailable, here is how you can build your experimental plan:

- Thoroughly Investigate the Compound: Research the known physicochemical properties of this compound. Does it contain metal ions? Could it or its metabolites accumulate in specific tissues? This information is critical for forming a hypothesis.

- Leverage Animal Models: If you are developing this compound, preclinical imaging in animal models is an ideal setting to isolate its effects. You can control variables and perform correlative histopathology to definitively link the imaging finding to a biological cause.

- Consult Directly with Experts: Consider consulting with radiologists, NMR spectroscopists, or other experts in your institution's imaging core facility. They can provide invaluable insights into protocol optimization and artifact identification specific to your equipment.

References

A Framework for Investigating Drug Degradation

For a researcher facing stability issues, a systematic approach is crucial. The following workflow outlines the key stages in identifying and preventing sample degradation.

Standard Stress Conditions for Forced Degradation

Forced degradation studies help you understand the intrinsic stability of a molecule by subjecting it to conditions more severe than those used in accelerated stability testing [1]. The table below summarizes common stress conditions and the expected major degradation pathways for small molecules, based on regulatory guidelines and common practices [2] [1].

| Stress Condition | Typical Experimental Conditions | Major Degradation Pathways |

|---|---|---|

| Acidic Hydrolysis | e.g., 1M HCl at 37-80°C for 24 hours [2]. | Hydrolysis, cleavage, dehydration [2]. |

| Basic Hydrolysis | e.g., 1M NaOH at 37-80°C for 24 hours [2]. | Hydrolysis, racemization, condensation [2]. |

| Oxidative Stress | e.g., incubation with 3% H₂O₂ at 37-80°C for 24 hours [2]. | Oxidation of sulfides, heterocyclic rings, side chains [2]. |

| Thermal Stress | e.g., solid or solution state at 40-80°C for days to weeks [1]. | Aggregation, hydrolysis, pyrolysis [1]. |

| Photolytic Stress | e.g., exposure to UV light (320-400 nm) for a set time [1]. | Ring rearrangement, chain scission, dimerization [1]. |

Key Analytical Protocols

A stability-indicating method is essential, which can reliably separate and quantify the drug from its degradation products. Here are core methodologies:

Develop a Stability-Indicating HPLC Method: The goal is to develop a method where the peak of the main drug (Pimetacin) is well-resolved from all degradation products. A general approach involves [3] [2] [4]:

- Column: A C18 reverse-phase column is a standard starting point.

- Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution is often necessary to separate a wide range of degradation products with different polarities [2].

- Detection: UV detection at a wavelength specific to this compound's chromophore.

- Validation: The method must be validated for specificity, accuracy, precision, and linearity according to ICH guidelines to confirm it is stability-indicating [3] [2].

Conduct Forced Degradation Experiments: Follow the workflow below to systematically test your sample.

Frequently Asked Questions for Your Technical Support Center

Q1: Our analysis shows new, unknown peaks in the HPLC chromatogram of a this compound sample. What should we do?

- A: This indicates the formation of degradation products or impurities. You should:

- Verify the Method: Ensure your analytical method is still stability-indicating.

- Check Sample History: Review the sample's storage conditions and handling (temperature, light exposure, solvent) for any deviations.

- Perform Stress Studies: Use the forced degradation protocols above to see if you can match the impurity profile and identify the degradation pathway.

Q2: What are the best practices for storing this compound stock solutions to maximize stability?

- A: Based on general drug stability principles:

- Temperature: Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the solution [2].

- Solvent: Use a sterile, anhydrous solvent that is known to be compatible with the molecule.

- Container: Use amber vials to protect from light. Ensure container materials are inert and do not adsorb the drug.

- Atmosphere: For highly sensitive compounds, consider storing under an inert nitrogen atmosphere to prevent oxidation.

Q3: How can we prove that our analytical method is suitable for monitoring this compound degradation?

- A: You must demonstrate the method's specificity through forced degradation. As per ICH guidelines, inject samples stressed under acid, base, oxidation, heat, and light conditions. The method is considered stability-indicating if [2] [1]:

- The this compound peak is pure and free from co-eluting peaks (assessed by Diode Array Detector or Mass Spectrometry).

- There is clear separation (resolution > 2.0) between the main peak and all degradation peaks.

- You can accurately quantify the drug in the presence of its degradation products.

Key Takeaways and Next Steps

- Use the provided tables and workflows as a validated experimental starting point for your own investigation into this compound.

- Consult the primary chemical literature for any published stability data on this compound or its close structural analogs.

- Adapt the stress conditions based on your initial results; some molecules are exceptionally sensitive to one factor (e.g., light) but robust against others.

References

- 1. Forced degradation of recombinant monoclonal antibodies [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel stability indicating RP-HPLC ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of RP-HPLC based ... [sciencedirect.com]

- 4. Development and validation of an HPLC-UV method for ... [pmc.ncbi.nlm.nih.gov]

Pimetacin storage condition optimization

Fundamentals of Pharmaceutical Storage